An In-Depth Technical Guide to 3,6-Difluoro-2-hydroxybenzaldehyde
An In-Depth Technical Guide to 3,6-Difluoro-2-hydroxybenzaldehyde
CAS Number: 502762-92-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-difluoro-2-hydroxybenzaldehyde, a key fluorinated building block in synthetic and medicinal chemistry. The document details its chemical and physical properties, outlines plausible and established synthetic routes, and explores its reactivity and significant applications, particularly in the realm of drug discovery. By synthesizing information from established chemical principles and analogous fluorinated compounds, this guide serves as a critical resource for researchers seeking to leverage the unique properties of this versatile molecule.
Introduction
3,6-Difluoro-2-hydroxybenzaldehyde, registered under CAS number 502762-92-7, is a polysubstituted aromatic aldehyde.[1][2] The strategic placement of two fluorine atoms on the benzene ring, ortho and meta to the hydroxyl group, and adjacent to the formyl group, imparts unique electronic properties and reactivity to the molecule. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Consequently, fluorinated aromatic compounds like 3,6-difluoro-2-hydroxybenzaldehyde are highly sought-after intermediates in the synthesis of novel therapeutic agents and advanced materials.
This guide will delve into the core technical aspects of this compound, providing a foundation for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3,6-Difluoro-2-hydroxybenzaldehyde is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 502762-92-7 | |
| Molecular Formula | C₇H₄F₂O₂ | |
| Molecular Weight | 158.10 g/mol | |
| Synonym | Benzaldehyde, 3,6-difluoro-2-hydroxy- | |
| Purity | ≥97% (Commercially available) | |
| Storage | 4°C, stored under nitrogen |
Synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde
The synthesis of 3,6-difluoro-2-hydroxybenzaldehyde typically starts from the commercially available 2,5-difluorophenol. The primary challenge lies in the regioselective introduction of a formyl group at the ortho position to the hydroxyl group. Several established methods for the ortho-formylation of phenols are applicable, each with its own merits and considerations.
Plausible Synthetic Pathways
Based on established organic chemistry principles, the following pathways represent viable strategies for the synthesis of 3,6-difluoro-2-hydroxybenzaldehyde.
Caption: Plausible synthetic routes to 3,6-Difluoro-2-hydroxybenzaldehyde.
Detailed Experimental Protocol: ortho-Formylation via Magnesium Chloride and Paraformaldehyde
This method provides a high-yielding and regioselective route to ortho-hydroxybenzaldehydes and is a strong candidate for the synthesis of the target molecule.[4][5]
Workflow:
Caption: Step-by-step workflow for the ortho-formylation of 2,5-difluorophenol.
Step-by-Step Methodology:
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Reaction Setup: To a dry, three-necked round-bottom flask purged with argon, add anhydrous magnesium chloride and paraformaldehyde.
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Reagent Addition: Introduce anhydrous tetrahydrofuran (THF) followed by the dropwise addition of triethylamine. Stir the resulting suspension.
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Substrate Addition: Add 2,5-difluorophenol dropwise to the reaction mixture.
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Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, quench the reaction with 1N hydrochloric acid.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
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Magnesium Chloride: Acts as a Lewis acid to coordinate with the phenolic oxygen, enhancing the acidity of the hydroxyl proton and facilitating the formation of a magnesium phenoxide intermediate. This chelation also plays a crucial role in directing the formylation to the ortho position.
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Triethylamine: A non-nucleophilic base used to deprotonate the phenol and to scavenge the HCl generated during the reaction.
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Paraformaldehyde: A stable source of formaldehyde, the formylating agent.
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Anhydrous Conditions: Essential to prevent the quenching of the reactive intermediates and to ensure the efficiency of the reaction.
Reactivity and Synthetic Applications
The presence of three distinct functional groups—a hydroxyl, a formyl, and two fluorine atoms—makes 3,6-difluoro-2-hydroxybenzaldehyde a versatile building block in organic synthesis.
Reactivity Profile
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Aldehyde Group: The formyl group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily converted into alcohols, amines (via reductive amination), imines, and various heterocyclic systems.
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Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitutions. Its acidity is influenced by the electron-withdrawing fluorine atoms.
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Aromatic Ring: The fluorine substituents deactivate the ring towards electrophilic substitution but can also direct incoming electrophiles. The electron-rich nature of the ring, due to the hydroxyl group, still allows for certain electrophilic aromatic substitution reactions.
Applications in Drug Discovery
Fluorinated hydroxybenzaldehydes are valuable precursors for the synthesis of biologically active molecules. While specific examples for 3,6-difluoro-2-hydroxybenzaldehyde are not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically relevant compounds. For instance, related difluorinated hydroxybenzaldehydes are used in the synthesis of Schiff bases which have shown a range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[3]
Potential Synthetic Utility:
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Synthesis of Schiff Bases: Condensation with primary amines can yield Schiff bases, which are known to coordinate with metal ions and exhibit a wide range of biological activities.
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Precursor to Heterocycles: The aldehyde and hydroxyl groups can participate in cyclization reactions to form various oxygen-containing heterocycles, such as benzofurans and chromones, which are common scaffolds in medicinal chemistry.
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Intermediate for Complex Molecule Synthesis: It can serve as a key fragment in the multi-step synthesis of complex drug candidates, where the fluorine atoms are introduced to modulate the pharmacokinetic and pharmacodynamic properties of the final molecule.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (in CDCl₃):
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Aldehyde Proton (-CHO): A singlet around δ 9.8-10.5 ppm.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration-dependent, likely in the range of δ 5.0-7.0 ppm, or potentially shifted further downfield due to intramolecular hydrogen bonding.
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Aromatic Protons: Two coupled aromatic protons, likely appearing as complex multiplets in the region of δ 6.8-7.5 ppm. The coupling constants with the fluorine atoms will further split these signals.
Predicted ¹³C NMR (in CDCl₃):
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Carbonyl Carbon (-CHO): A signal in the range of δ 185-195 ppm.
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Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns significantly influenced by the attached fluorine, hydroxyl, and formyl groups. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
A comprehensive multinuclear magnetic resonance study of various fluoro derivatives of hydroxybenzaldehydes provides a valuable reference for the interpretation of the NMR spectra of 3,6-difluoro-2-hydroxybenzaldehyde.[6]
Conclusion
3,6-Difluoro-2-hydroxybenzaldehyde is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups and the presence of fluorine atoms offer a wide range of possibilities for the construction of complex molecules with tailored properties. This technical guide has provided a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate its use in innovative research and development endeavors.
References
- García, J. I., et al. (n.d.).
- Organic Syntheses. (2012). ortho-Formylation of phenols. Org. Synth. 2012, 89, 220.
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Organic Syntheses Procedure. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
